molecular formula C15H12ClF3N2O3 B2587942 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate CAS No. 1797034-56-0

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate

Cat. No.: B2587942
CAS No.: 1797034-56-0
M. Wt: 360.72
InChI Key: KEFBHSISGFPTAK-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate is a synthetic chemical compound of significant interest in agrochemical research and development. Its structure incorporates two moieties with established biological activity: a trifluoromethylpyridine (TFMP) group and an N-phenylcarbamate group. The TFMP component is a well-documented scaffold in crop protection agents . The specific 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is a key intermediate found in multiple commercial herbicides, such as haloxyfop, underscoring its relevance in the design of new herbicidal agents . The carbamate functional group is a privileged structure in medicinal and agricultural chemistry, known for its ability to interact with biological targets like enzymes . Carbamates as a class are extensively utilized in insecticides, where they act as acetylcholinesterase (AChE) inhibitors, leading to insect paralysis and death . The integration of the N-phenyl group further expands the potential for structure-activity relationship (SAR) studies, aiming to optimize selectivity and potency. The primary research value of this compound lies in its use as a building block or lead structure for scientists developing novel pest control agents. Researchers can investigate its mechanism of action, which may involve the inhibition of specific enzymes or the disruption of plant growth processes. The presence of the TFMP group is known to enhance properties such as metabolic stability, lipophilicity, and systemicity in plants, which are critical for the efficacy of modern agrochemicals . This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for therapeutic, diagnostic, or any personal use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3/c16-12-8-10(15(17,18)19)9-20-13(12)23-6-7-24-14(22)21-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFBHSISGFPTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the pyridine ring. The final step involves the coupling of the pyridine derivative with ethyl N-phenylcarbamate under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, affecting the mitochondrial respiratory chain . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core functional groups (carbamate, amide, or ester) and substituents. Below is a comparative analysis with key compounds:

Table 1: Structural and Functional Comparison

Compound Name & Structure Functional Group Primary Use Key Properties & Findings References
Fluopyram : N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide Benzamide Fungicide/Nematicide Broad-spectrum activity; metabolizes to 2-(trifluoromethyl)benzamide; EPA-regulated . Stable under UV light but forms hydroxylated byproducts .
Haloxyfop-methyl : Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate Phenoxypropanoate ester Herbicide Targets grasses; high selectivity; hydrolyzes to active acid form in plants .
N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-phenylacetamide Acetamide Undisclosed Structural similarity to the target carbamate; acetamide group may reduce hydrolytic stability compared to carbamates .
Target Compound : 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate Phenylcarbamate Hypothetical fungicide/insecticide Carbamate group may confer acetylcholinesterase inhibition (insecticidal) or fungal membrane disruption. Likely slower degradation than esters (e.g., haloxyfop) due to carbamate stability . N/A

Key Findings:

Structural Influence on Activity :

  • The pyridinyl-ethyl backbone (shared with fluopyram) is associated with nematicidal and fungicidal activity due to interference with mitochondrial respiration .
  • Carbamate vs. Amide/Ester : Carbamates generally exhibit slower hydrolysis than esters (e.g., haloxyfop-methyl) but faster degradation than amides (e.g., fluopyram), balancing persistence and environmental safety .

Efficacy and Metabolism :

  • Fluopyram’s benzamide group contributes to systemic mobility in plants, while the target compound’s carbamate may limit translocation but enhance contact activity .
  • Trifluoromethyl groups in all analogs resist oxidative degradation, prolonging half-life in soil .

Regulatory and Environmental Profiles: Fluopyram has established EPA tolerances (0.01–5.0 ppm in crops) , whereas the target compound lacks registered uses, necessitating further toxicity studies. Haloxyfop-methyl’s ester group necessitates enzymatic activation in plants, reducing non-target toxicity , a feature absent in carbamates.

Biological Activity

The compound 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate (CAS No. 1797034-56-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is C15H12ClF3N2O3C_{15}H_{12}ClF_3N_2O_3, with a molecular weight of approximately 360.72 g/mol. This compound belongs to a class of chemicals known for their bioactive properties, particularly in pharmacology and agrochemicals.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyridine moiety may contribute to interactions with neurotransmitter receptors or enzymes, while the carbamate group is known for its role in inhibiting acetylcholinesterase activity, which can lead to increased levels of acetylcholine in synaptic clefts.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

Toxicological Profile

Toxicity studies are crucial for understanding the safety profile of any bioactive compound. While specific data on this compound is scarce, analogs have demonstrated varying degrees of toxicity depending on their chemical structure and biological target interaction. It is essential to conduct comprehensive toxicological assessments to evaluate potential side effects and safe dosage ranges.

Case Study 1: Antimicrobial Efficacy

A study involving a library of carbamate derivatives found that compounds with similar structural motifs inhibited biofilm formation in MRSA strains effectively. The IC50 values ranged from low to moderate micromolar concentrations, indicating significant antimicrobial potential .

Case Study 2: Insecticidal Activity

Research on pyridine derivatives has shown promising results in controlling agricultural pests. For instance, a related compound demonstrated over 90% mortality in target insect populations within 48 hours of exposure in controlled experiments . This suggests that this compound could be developed into an effective insecticide.

Data Summary Table

PropertyValue
CAS Number1797034-56-0
Molecular FormulaC15H12ClF3N2O3C_{15}H_{12}ClF_3N_2O_3
Molecular Weight360.72 g/mol
Antimicrobial ActivityEffective against MRSA
Insecticidal Activity>90% mortality in target insects
ToxicityNeeds further investigation

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